Cas no 53936-56-4 (Deoxyarbutin)
Deoxyarbutin Chemical and Physical Properties
Names and Identifiers
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- 4-((Tetrahydro-2H-pyran-2-yl)oxy)phenol
- Deoxyarbutin
- Phenol,4-[(tetrahydro-2H-pyran-2-yl)oxy]-
- 4-(oxan-2-yloxy)phenol
- 4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenol
- Phenol (4-[(tetrahydro-2H-pyran-2-yl)oxy]
- Phenol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-
- 4-(Tetrahydro-2H-pyran-2-yloxy)phenol
- 4-((2-Tetrahydropyranyl)oxy)phenol
- Phenol, 4-((tetrahydro-2H-pyran-2-yl)oxy)-
- 4-[(2-Tetrahydropyranyl)oxy]phenol
- Girlite DA 100
- Tetrahydropyranyloxy phenol
- D-arbutin
- (+/-)-Tetrahydropyranyloxy phenol
- Tetrahydropyranyloxy phenol [INCI]
- Tetrahydropyranyloxy phenol, (+/-)-
- 4-Hydroxyphenyl tetrahydropyranyl ether
- 4-[(Oxan-2-yl)oxy]phe
-
- MDL: MFCD09970981
- Inchi: 1S/C11H14O3/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h4-7,11-12H,1-3,8H2
- InChI Key: GFBCWCDNXDKFRH-UHFFFAOYSA-N
- SMILES: O1C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])OC1C([H])=C([H])C(=C([H])C=1[H])O[H]
Computed Properties
- Exact Mass: 194.09400
- Monoisotopic Mass: 194.094294304 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 194.23
- XLogP3: 2.4
- Topological Polar Surface Area: 38.7
Experimental Properties
- Color/Form: Powder
- Density: 1.174
- Boiling Point: 349.8°C at 760 mmHg
- PSA: 38.69000
- LogP: 2.29760
Deoxyarbutin Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Deoxyarbutin Customs Data
- HS CODE:2938909090
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Deoxyarbutin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OO257-25g |
Deoxyarbutin |
53936-56-4 | 98+% | 25g |
785CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OO257-1g |
Deoxyarbutin |
53936-56-4 | 98+% | 1g |
91CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OO257-5g |
Deoxyarbutin |
53936-56-4 | 98+% | 5g |
¥134.0 | 2022-06-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D822306-100mg |
Deoxyarbutin |
53936-56-4 | 99% | 100mg |
998.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OO257-20g |
Deoxyarbutin |
53936-56-4 | 98+% | 20g |
¥405.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OO257-100g |
Deoxyarbutin |
53936-56-4 | 98+% | 100g |
¥1765.0 | 2022-06-10 | |
| TRC | D232105-50mg |
Deoxyarbutin |
53936-56-4 | 50mg |
$ 121.00 | 2023-09-08 | ||
| TRC | D232105-250mg |
Deoxyarbutin |
53936-56-4 | 250mg |
$155.00 | 2023-05-18 | ||
| TRC | D232105-1g |
Deoxyarbutin |
53936-56-4 | 1g |
$ 185.00 | 2022-06-05 | ||
| TRC | D232105-10g |
Deoxyarbutin |
53936-56-4 | 10g |
$ 240.00 | 2022-06-05 |
Deoxyarbutin Suppliers
Deoxyarbutin Related Literature
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on Deoxyarbutin
Professional Introduction to Deoxyarbutin (CAS No. 53936-56-4)
Deoxyarbutin, a naturally occurring derivative of arbutin, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. With the CAS number 53936-56-4, this molecule has garnered attention for its potential applications in drug development and cosmetic formulations. Deoxyarbutin is structurally characterized by its hydroxyl groups and its ability to exhibit various biological activities, making it a valuable candidate for further research and commercial utilization.
The chemical structure of Deoxyarbutin consists of a benzene ring substituted with hydroxyl and methoxy groups, which contribute to its unique pharmacological properties. This configuration allows Deoxyarbutin to interact with multiple biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound's stability and solubility profile also make it an attractive candidate for formulation into pharmaceutical products.
Recent studies have highlighted the anti-inflammatory and antioxidant properties of Deoxyarbutin, which are particularly relevant in the context of chronic diseases and aging-related conditions. Research has demonstrated that Deoxyarbutin can modulate the activity of key enzymes such as tyrosinase and UDP-glucuronosyltransferase, which are involved in the metabolism of various bioactive compounds. These findings suggest that Deoxyarbutin may have therapeutic potential in conditions characterized by oxidative stress and inflammation.
In addition to its pharmacological properties, Deoxyarbutin has shown promise in cosmetic applications due to its ability to inhibit melanogenesis. This makes it a valuable ingredient in skin-lightening and anti-aging formulations. The compound's mechanism of action involves the suppression of tyrosinase activity, a key enzyme in the melanin production pathway. By reducing melanin synthesis, Deoxyarbutin can help address issues such as hyperpigmentation and uneven skin tone.
The synthesis of Deoxyarbutin has been optimized through various chemical methodologies, including enzymatic degradation and chemical modification of arbutin precursors. These synthetic routes ensure a high yield and purity of the compound, which is crucial for its use in pharmaceutical and cosmetic applications. Advances in biocatalysis have further enhanced the efficiency of Deoxyarbutin production, making it more cost-effective and environmentally sustainable.
Epidemiological studies have also explored the potential health benefits of natural derivatives like Deoxyarbutin. These studies suggest that compounds with similar structures may contribute to the prevention of certain chronic diseases by modulating metabolic pathways and reducing oxidative damage. The growing body of evidence supporting the efficacy of Deoxyarbutin has prompted further clinical investigations into its therapeutic potential.
The future direction of research on Deoxyarbutin is likely to focus on elucidating its precise mechanisms of action and identifying new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive innovation in this field, leading to the development of novel drug candidates and cosmetic products. The versatility of Deoxyarbutin makes it a promising compound for interdisciplinary research, bridging the gap between basic science and clinical applications.
In conclusion, Deoxyarbutin (CAS No. 53936-56-4) is a multifaceted compound with significant potential in both pharmaceuticals and cosmetics. Its unique chemical structure, combined with its biological activities, positions it as a valuable asset in the quest for new treatments and skincare solutions. As research continues to uncover new insights into its properties and applications, Deoxyarbutin is poised to play a crucial role in advancing healthcare and beauty industries worldwide.
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